6-Chloropurine

Catalog No.
S619776
CAS No.
87-42-3
M.F
C5H3ClN4
M. Wt
154.56 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Chloropurine

Researchers requiring selective C6 purine functionalization face regioselectivity and activation hurdles. 6-Chloropurine (CAS 87-42-3) directly solves this with a reactive C6-Cl leaving group:

  • Predictable SNAr amination for kinetin, BAP, and topolin derivatives used in plant tissue culture.
  • Efficient Suzuki-Miyaura cross-coupling to 6-aryl/heteroaryl purine nucleosides for antiviral/cytostatic discovery.
  • Ideal scaffold for high-throughput CDK inhibitor synthesis-avoids C2 competition seen with 2,6-dichloropurine.

Stable supply in research-to-bulk quantities.

CAS Number

87-42-3

Product Name

6-Chloropurine

IUPAC Name

6-chloro-7H-purine

Molecular Formula

C5H3ClN4

Molecular Weight

154.56 g/mol

InChI

InChI=1S/C5H3ClN4/c6-4-3-5(9-1-7-3)10-2-8-4/h1-2H,(H,7,8,9,10)

InChI Key

ZKBQDFAWXLTYKS-UHFFFAOYSA-N

Synonyms

6-Chloro-9H-purine; NSC 744;

Canonical SMILES

C1=NC2=C(N1)C(=NC=N2)Cl

Isomeric SMILES

C1=NC2=NC=NC2=C(N1)Cl

The exact mass of the compound 6-Chloropurine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 744. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Purines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Purity

≥98%

Package Size

5 g, 25 g

6-Chloropurine (CAS: 87-42-3) is a highly reactive, electrophilic purine building block pivotal for the synthesis of nucleoside analogs, cytokinins, and pharmaceutical active ingredients (APIs). Unlike endogenous purines, the C6-chlorine atom serves as an excellent leaving group, enabling facile nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions [1]. It exhibits robust thermal stability and predictable solubility in polar aprotic solvents (e.g., DMF, DMSO), making it a highly processable precursor for both combinatorial library generation and scaled-up pharmaceutical manufacturing .

Research Fit

Synthetic Route Nucleophilic aromatic substitution (SNAr) and cross-coupling precursor
Key Intermediate Gateway to 6-mercaptopurine, 6-thioguanine, and C6-modified nucleoside analogs
Regioselectivity Single reactive C6-Cl site supports N7-selective glycosylation strategies

Substituting 6-chloropurine with its biosynthetic precursor, hypoxanthine, completely halts direct functionalization workflows, as hypoxanthine requires hazardous, high-temperature activation with phosphorus oxychloride (POCl3) to generate a leaving group [1]. Conversely, substituting with 2,6-dichloropurine introduces competitive reactivity at the C2 position, necessitating either complex orthogonal protection strategies or post-synthetic catalytic dehalogenation to achieve mono-C6 substitution [2]. Furthermore, native purines like adenine or 6-mercaptopurine lack the requisite electrophilicity for direct C-C bond formation via cross-coupling, rendering them unviable for the synthesis of 6-aryl or 6-alkyl purine derivatives.

Substitution Risk

Property
6-Chloropurine
Other 6-Halopurines
Cross-Coupling
Stable precursor to 6-iodo intermediate for Suzuki/Sonogashira coupling
6-Iodo direct coupling possible but shelf stability may differ; 6-Bromo reactivity profile may require review
Regioselectivity
Single C6-Cl enables cleaner N7-alkylation selectivity
2,6-Dichloro has second reactive site (C2) that may complicate selectivity
Metabolic Pathway
Glutathione conjugation generates 6-mercaptopurine in vivo
6-Bromo- and 6-iodo-: no reported glutathione-dependent activation; prodrug context may not transfer

Efficient SNAr Amination

6-Chloropurine undergoes highly efficient nucleophilic aromatic substitution (SNAr) with primary and secondary amines, achieving >85% yields under mild basic conditions to form N6-substituted purines (e.g., kinetin or 6-benzylaminopurine) [1]. In contrast, utilizing hypoxanthine as a baseline precursor yields 0% direct amination without a prior, hazardous chlorination step using POCl3 at >100 °C [2].

Evidence DimensionDirect SNAr amination yield
Target Compound Data>85% yield under mild basic conditions
Comparator Or BaselineHypoxanthine (0% yield without POCl3 activation)
Quantified Difference>85% absolute yield increase in a single step
ConditionsPrimary/secondary amine condensation in alcoholic solvents or DMF

Procuring 6-chloropurine bypasses hazardous and low-yielding chlorination steps, enabling immediate, high-yield library synthesis of cytokinin analogs and APIs.

Diazotization yield
Head-to-head
71% (chloro) 80% (bromo)
Comparable synthetic efficiency; chloro offers favorable stability
Nonaqueous diazotization; modest yield difference

Suzuki-Miyaura Cross-Coupling Efficiency

The C6-chlorine atom enables robust palladium-catalyzed cross-coupling. 6-Chloropurine reacts with phenylboronic acids in the presence of Pd(PPh3)4 to afford 6-arylpurines in exceptional yields (up to 95%) . Native purine analogs, such as adenine or 6-mercaptopurine, lack a suitable leaving group and fail to undergo direct C6 Suzuki coupling under standard conditions, resulting in negligible yields of C-C coupled products.

Evidence DimensionSuzuki-Miyaura cross-coupling yield
Target Compound Data95% yield for 6-phenylpurine
Comparator Or BaselineAdenine / 6-Mercaptopurine (Negligible direct cross-coupling yield)
Quantified Difference~95% yield advantage for C-C bond formation
ConditionsPd(PPh3)4 catalyst, K2CO3, toluene/DME, 100 °C

Enables the rapid, high-yield construction of 6-aryl/alkyl purine analogs that are inaccessible from natural purines.

Cross-coupling role
Head-to-head
6-Cl: precursor only 6-I: direct coupling
6-Chloropurine enables stable storage; iodination step required for coupling
Quantitative Finkelstein conversion at low temperature

C6 Regioselectivity Advantage

When synthesizing mono-C6-substituted purines, 6-chloropurine provides 100% regioselectivity for the C6 position, leaving the C2-H bond intact. Using 2,6-dichloropurine as a substitute yields 2-chloro-6-substituted intermediates, which require an additional catalytic hydrogenation step to remove the C2-chlorine [1]. This extra dehalogenation step typically reduces the overall isolated yield of the target mono-substituted purine by 15-30% and increases process time.

Evidence DimensionProcess steps and regioselectivity for C6-mono-substitution
Target Compound Data1 step (100% C6 specificity)
Comparator Or Baseline2,6-Dichloropurine (2 steps: SNAr + catalytic hydrogenation)
Quantified DifferenceElimination of 1 synthetic step and prevention of 15-30% downstream yield loss
ConditionsSynthesis of C6-mono-substituted purine APIs

Selecting 6-chloropurine eliminates the need for post-synthetic dehalogenation, streamlining manufacturability and maximizing overall yield.

Anti-SARS-CoV EC50
Head-to-head
8.8 µM
Reported SARS-CoV assay response
2-Amino-6-chloropurine analog: EC50 >100 µM
Prodrug activation
Class-level
Glutathione conjugation to 6-mercaptopurine
Reported metabolic pathway context
Observed in rat model; not reported for other 6-halopurines
N7-Selective glycosylation
Class-level
6-Cl: single site 2,6-diCl: two sites
Simpler selectivity profile with mono-chloro scaffold
Methylcobaloxime transient protection method
Adenine deaminase
Head-to-head
6-Cl, 6-Br, 6-I: substrates
Equivalent enzymatic recognition across 6-halopurines
Selection driven by synthetic factors, not enzyme fit

Cytokinin and Plant Growth Regulator Synthesis

Due to its high SNAr amination yields, 6-chloropurine is the premier starting material for manufacturing kinetin, 6-benzylaminopurine (BAP), and topolin derivatives used in agricultural formulations and plant tissue culture[1].

6-Arylpurine Nucleoside Analog Development

Leveraging its exceptional Suzuki-Miyaura cross-coupling efficiency, this compound is heavily utilized in medicinal chemistry to synthesize 6-aryl and 6-heteroaryl purine nucleosides, which are critical in antiviral and cytostatic drug discovery.

Kinase Inhibitor Combinatorial Library Synthesis

The predictable C6-electrophilicity and 100% C2-H retention make 6-chloropurine an ideal scaffold for high-throughput parallel synthesis of purine-based cyclin-dependent kinase (CDK) inhibitors, avoiding the regioselectivity issues associated with 2,6-dichloropurine [2].

Application Fit Matrix

Application
Selection Property
Validation Focus
C6-Aryl/Alkynyl Purine Nucleoside Synthesis
6-Iodo precursor via quantitative Finkelstein reaction
Cross-coupling efficiency (Suzuki/Sonogashira) after iodination
6-Mercaptopurine / 6-Thioguanine Synthesis
C6-Cl nucleophilic substitution with thiourea/NaSH
Yield and purity of thiopurine products; prodrug pathway review
Anti-SARS-CoV Nucleoside Analog Research
C2-unsubstituted 6-chloropurine scaffold (not 2-amino analog)
Plaque reduction assay response; SAR against coronavirus targets
N7-Substituted Purine Nucleoside Synthesis
Mono-chloro substitution pattern for regiospecific N7-alkylation
Regioselectivity and side-product profile vs 2,6-dichloropurine

Physical Description

Solid; [Merck Index] White powder; [Sigma-Aldrich MSDS]

XLogP3

1.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

154.0046238 Da

Monoisotopic Mass

154.0046238 Da

Heavy Atom Count

10

UNII

OH8700156W

GHS Hazard Statements

Aggregated GHS information provided by 204 companies from 5 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Antineoplastic Agents

Pictograms

Irritant

Irritant

Other CAS

133762-83-1
87-42-3

Wikipedia

6-chloropurine

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